molecular formula C21H32BrNO6 B4041045 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4041045
M. Wt: 474.4 g/mol
InChI Key: MYXKPTOHSNTUBL-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenoxy group and a piperidine ring, making it an interesting subject for chemical studies.

Scientific Research Applications

1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine typically involves multiple steps. The process begins with the bromination of 4,6-dimethylphenol to form 2-bromo-4,6-dimethylphenol. This intermediate is then reacted with ethylene oxide to produce 2-(2-bromo-4,6-dimethylphenoxy)ethanol. The next step involves the reaction of this intermediate with 1-(2-chloroethyl)-3,5-dimethylpiperidine under basic conditions to yield the final product. The oxalic acid is then introduced to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce ketones or alcohols, respectively.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in biological systems, potentially modulating their activity. The brominated phenoxy group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine
  • 2-Bromo-4,6-dimethylphenol
  • 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine oxalate

Uniqueness

1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine stands out due to its specific combination of a brominated phenoxy group and a piperidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BrNO2.C2H2O4/c1-14-10-17(4)19(18(20)11-14)23-8-7-22-6-5-21-12-15(2)9-16(3)13-21;3-1(4)2(5)6/h10-11,15-16H,5-9,12-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXKPTOHSNTUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOCCOC2=C(C=C(C=C2Br)C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 3
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 5
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 6
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

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